

Application Notes: Two-Photon Excitation Microscopy Using Coumarin 500

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Compound of Interest

Compound Name: Coumarin 500

Cat. No.: B1217158

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Introduction

Two-photon excitation microscopy (TPEM) is a powerful fluorescence imaging technique that offers distinct advantages for three-dimensional imaging in biological samples, including increased penetration depth, reduced phototoxicity, and intrinsic optical sectioning.[1] The selection of a suitable fluorophore is critical for successful TPEM. **Coumarin 500** (7-(ethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one) is a versatile laser dye that can be efficiently excited through the simultaneous absorption of two near-infrared (NIR) photons, making it a valuable probe for various TPEM applications.[2] Its photophysical properties, including a notable fluorescence quantum yield and sensitivity to the local environment, make it a useful tool for researchers in cell biology and drug development.[3][4]

Photophysical Properties of Coumarin 500

The utility of **Coumarin 500** in TPEM is dictated by its photophysical characteristics. The dye exhibits a strong absorption band in the near-UV region, which corresponds to a two-photon excitation in the NIR range.[2] Its emission properties are sensitive to solvent polarity, a characteristic of many coumarin derivatives.[3][5] This solvatochromism can be leveraged to probe the microenvironment within biological samples.[5] While two-photon absorption (2PA) cross-section data for **Coumarin 500** specifically is not abundant in the provided literature, data for other coumarin derivatives suggest that the 2PA cross-sections are generally modest but sufficient for imaging when using femtosecond-pulsed lasers.[1][6]

Table 1: Quantitative Data for **Coumarin 500** and Related Coumarins

Property	Value	Solvent/Conditions	Coumarin Derivative
One-Photon Absorption (λ_{max})	~379 nm	Chloroform	Coumarin 500
~399 nm	Benzyl Alcohol	Coumarin 500	
390 nm	Methanol	Coumarin 500	
One-Photon Emission (λ_{max})	~479 nm (Lasing Wavelength)	Chloroform	Coumarin 500
500 nm	Ethanol	Coumarin 500	
495 nm	MeOH/H ₂ O	Coumarin 500	
Two-Photon Excitation (λ_{2P})	750 - 840 nm	Ethanol	General Coumarins
~800 nm	Chloroform	Coumarin 500	
Fluorescence Quantum Yield (Φ_f)	0.681	Methanol	Coumarin 500
0.679	Ethyl Acetate	Coumarin 500	
0.21	Ethanol	Coumarin 500 (C30)	
0.28	Acetonitrile	Coumarin 500 (C30)	
Fluorescence Lifetime (τ_f)	1.6 ns	Glycerol (80°C)	Coumarin 1
3.8 ns	Glycerol (20°C)	Coumarin 1	
Two-Photon Absorption Cross-Section (σ_2)	Generally < 10 GM	Various	General Coumarins
~45 GM	DMSO	Coumarin 6, 343	

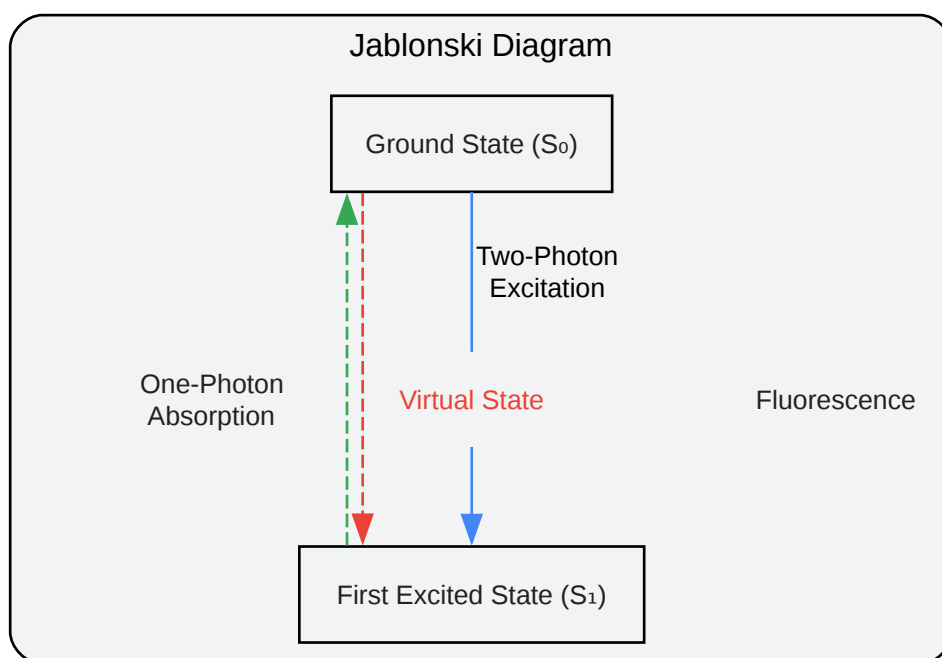
Note: Data for various coumarin derivatives are included for context, as properties can be similar across the family. GM = Goeppert-Mayer unit ($1 \text{ GM} = 10^{-50} \text{ cm}^4 \text{ s photon}^{-1}$).[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

[8][9]

Visualized Workflows and Principles

Principle of Two-Photon Excitation

Two-photon excitation relies on the principle that a fluorophore can be excited by the simultaneous absorption of two photons, each possessing approximately half the energy required for a one-photon transition. This is a non-linear process that occurs only at the focal point of a high-intensity laser, providing intrinsic 3D resolution.[1]

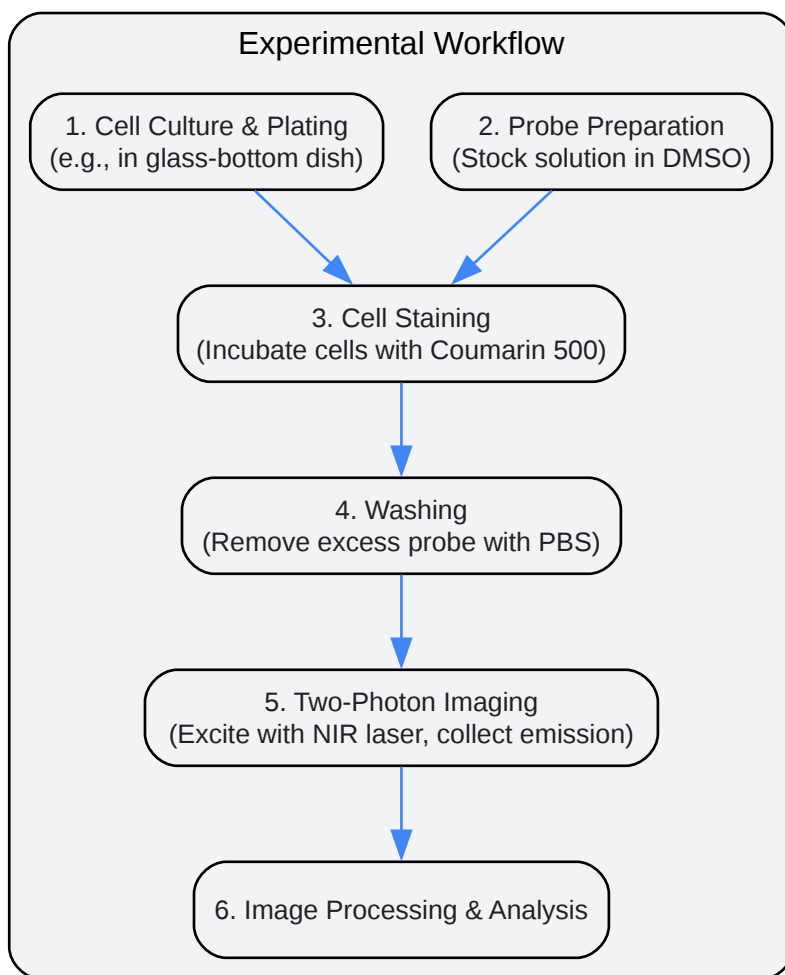


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Caption: Jablonski diagram illustrating one- vs. two-photon excitation.

General Experimental Workflow for Live-Cell Imaging

The process of imaging live cells with **Coumarin 500** using TPEM involves several key stages, from initial cell preparation to the final image analysis. Adherence to a structured workflow ensures reproducibility and high-quality data.



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Caption: General experimental workflow for TPEM live-cell imaging.

Protocols for Two-Photon Microscopy

This section provides a detailed protocol for staining and imaging live mammalian cells using **Coumarin 500**. This protocol is a general guideline and may require optimization based on the specific cell type and experimental objectives.^[10]

Protocol 1: Live-Cell Imaging with **Coumarin 500**

This protocol is designed for general intracellular staining to visualize cell morphology or to observe the dye's distribution in live cells.

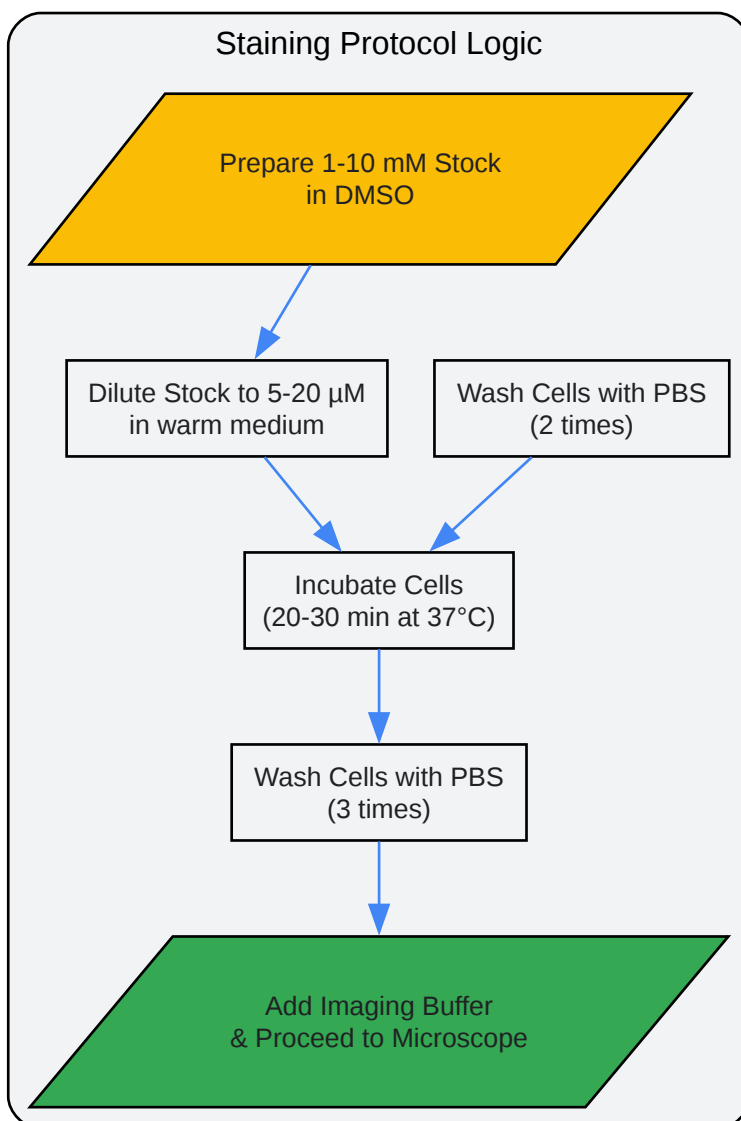
Materials:

- **Coumarin 500** powder
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Mammalian cells (e.g., HeLa, A549)[[10](#)][[11](#)]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 35 mm glass-bottom imaging dishes
- Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)

Procedure:

- Cell Preparation:
 - Culture cells in complete medium at 37°C in a humidified 5% CO₂ incubator.[[10](#)]
 - Seed the cells onto 35 mm glass-bottom dishes. Allow them to adhere and grow to 70-80% confluency before staining.[[10](#)]
- Probe Preparation (Stock Solution):
 - Prepare a 1-10 mM stock solution of **Coumarin 500** in anhydrous DMSO.[[10](#)]
 - Vortex thoroughly to ensure the dye is completely dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light.
- Cell Staining (Working Solution):
 - Warm the complete cell culture medium and PBS to 37°C.
 - Wash the cells twice with warm PBS to remove any residual medium.[[10](#)]

- Dilute the **Coumarin 500** stock solution into pre-warmed culture medium to a final working concentration of 5-20 μM . The optimal concentration should be determined empirically.
- Remove the PBS from the dish and add the probe-containing medium to the cells.
- Incubate the cells for 20-30 minutes at 37°C in the CO₂ incubator.[\[10\]](#)
- Washing:
 - After incubation, gently remove the staining solution.
 - Wash the cells three times with warm PBS to remove any unbound probe.[\[10\]](#) This step is crucial to minimize background fluorescence.
- Two-Photon Imaging:
 - Add fresh, pre-warmed PBS or a suitable imaging buffer to the dish to keep the cells hydrated during imaging.[\[10\]](#)
 - Mount the dish on the stage of the two-photon microscope.
 - Excite the **Coumarin 500** probe using an NIR wavelength between 780 nm and 820 nm.[\[2\]](#)[\[10\]](#)
 - Collect the fluorescence emission in the blue-green range, typically between 470 nm and 550 nm.[\[2\]](#)[\[7\]](#)[\[10\]](#)
 - Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.[\[10\]](#)



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Caption: Logical flow of the cell staining and washing procedure.

Applications and Considerations

- Cellular Imaging: **Coumarin 500** can be used for general morphological imaging of live cells. Due to its lipophilic character, it may preferentially accumulate in lipid-rich structures like the endoplasmic reticulum or lipid droplets, a property seen in other coumarin derivatives.^[11]
^[12]

- **Environmental Sensing:** The solvatochromic properties of **Coumarin 500** mean its emission spectrum can shift depending on the polarity of its environment.[5] This could potentially be used to study changes in intracellular environments, although this requires careful calibration.
- **Photostability:** While coumarins are generally robust, photobleaching can occur under high laser power. It is essential to use the minimum laser power necessary for adequate signal acquisition.
- **Cytotoxicity:** Coumarin derivatives generally exhibit low cytotoxicity at the concentrations used for imaging.[11] However, it is good practice to perform a viability assay (e.g., CCK-8 or Trypan Blue) if cells will be imaged for extended periods.[13]

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